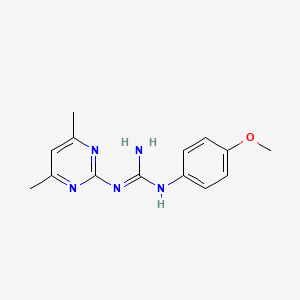

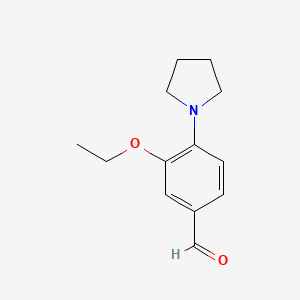

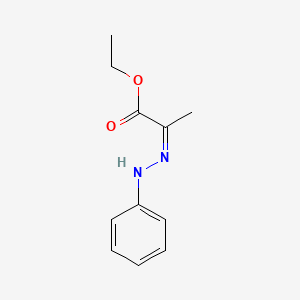

3-乙氧基-4-吡咯烷-1-基-苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde is a compound that is structurally related to various pyrrolidine derivatives synthesized for different applications, including as intermediates for anticancer drugs. Although the exact compound is not directly mentioned in the provided papers, the synthesis and properties of similar compounds offer insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves multi-step reactions with high yields. For instance, the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a water-soluble aldehyde important for small molecule anticancer drugs, was achieved through acetal reaction, nucleophilic reaction, and hydrolysis, with an overall high yield of 68.9% . Similarly, other pyrrolidine derivatives have been synthesized using various methods, including condensation reactions , rearrangements , and 1,3-dipolar cycloaddition reactions . These methods could potentially be adapted for the synthesis of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is often confirmed using spectroscopic methods such as FT-IR, NMR, and mass spectrometry . X-ray crystallography is also used to determine the precise molecular geometry . For example, the X-ray crystal structure of a pyrrolidine dione derivative confirmed the presence of a specific aryl substitution pattern . These techniques would be applicable for analyzing the molecular structure of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde.

Chemical Reactions Analysis

Pyrrolidine derivatives can participate in various chemical reactions. The presence of a benzaldehyde group suggests that 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde could be involved in reactions typical for aldehydes, such as nucleophilic addition or condensation reactions. The pyrrolidine ring could also undergo transformations, such as the formation of N-ylides and subsequent rearrangements . The ethoxy group might influence the reactivity and selectivity of these reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, including 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde, can be inferred from related compounds. For instance, the introduction of substituents can affect the conformation and stability of the molecule, as seen in the solid-state photobehavior of pyridine-3-carboxaldehydes . Hydrogen bonding and electronic effects can stabilize certain conformations and reaction intermediates . The presence of an ethoxy group in 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde could similarly influence its physical properties, such as solubility and boiling point, as well as its chemical reactivity.

科学研究应用

抗癌药物合成

3-乙氧基-4-吡咯烷-1-基-苯甲醛是合成小分子抗癌药物的重要中间体。由于其在癌症治疗中的重要性,已经为其衍生物 4-(吡咯烷-1-基甲基)苯甲醛开发了一种快速、高产的合成方法。该化合物是靶向乳腺癌、淋巴瘤和结肠癌药物的关键中间体。该合成涉及缩醛反应、亲核反应和水解,总收率高达 68.9% (Zhang 等,2018)。

药理学评价

该化合物还参与了新吡啶类似物的药理学评价。它作为前体合成针对不同革兰氏阳性菌和革兰氏阴性菌筛选的化合物,显示出比标准药物更好的抑制活性 (Patel & Patel,2012)。

未来方向

The future directions in the research and development of compounds containing the pyrrolidine ring, such as 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde, involve the design of new pyrrolidine compounds with different biological profiles . This work can guide medicinal chemists to the best approach in the design of these compounds .

属性

IUPAC Name |

3-ethoxy-4-pyrrolidin-1-ylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-2-16-13-9-11(10-15)5-6-12(13)14-7-3-4-8-14/h5-6,9-10H,2-4,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQVRGSUOHBRGEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)N2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid](/img/structure/B1310214.png)

![3-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310225.png)